3-Ethyl-1-(2-fluorophenyl)pentan-1-amine hydrochloride
Description
3-Ethyl-1-(2-fluorophenyl)pentan-1-amine hydrochloride is a substituted amine compound characterized by a pentan-1-amine backbone with an ethyl branch at the third carbon and a 2-fluorophenyl group at the terminal position. The fluorine atom at the ortho position of the phenyl ring introduces electron-withdrawing effects, influencing electronic distribution and intermolecular interactions. This compound’s molecular formula is C₁₃H₁₉ClFN, with a molecular weight of 235.75 g/mol (calculated).
Properties
IUPAC Name |
3-ethyl-1-(2-fluorophenyl)pentan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FN.ClH/c1-3-10(4-2)9-13(15)11-7-5-6-8-12(11)14;/h5-8,10,13H,3-4,9,15H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKIJGAQQKBDLJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CC(C1=CC=CC=C1F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-(2-fluorophenyl)pentan-1-amine hydrochloride generally proceeds via the alkylation of 2-fluorobenzene derivatives with 3-ethylpentan-1-amine or related intermediates. Key aspects include:
Alkylation Step: The fluorophenyl moiety is introduced by reacting 2-fluorobenzene or its derivatives with an amine-containing pentane chain under controlled catalytic conditions. Suitable catalysts and solvents are selected to optimize reaction efficiency and product purity.
Catalysts and Solvents: The reaction typically employs catalysts that facilitate nucleophilic substitution or reductive amination, with solvents chosen based on solubility and reaction kinetics.
Multi-step Synthesis: Intermediate compounds are often isolated and purified before further transformation, such as oxidation, reduction, or substitution reactions to install or modify functional groups.
Hydrochloride Salt Formation: The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid in solvents like isopropyl alcohol or dioxane, aiding in crystallization and stabilization.
Industrial Production Techniques
Industrial-scale synthesis focuses on maximizing throughput and consistency:
Automated Reactors and Continuous Flow Systems: These technologies enable precise control over reaction parameters (temperature, pressure, reagent addition rates), enhancing reproducibility and reducing batch variability.
Purification Methods: Fractional distillation, column chromatography, and crystallization are employed to isolate the target hydrochloride salt with high purity.
Process Optimization: Reaction conditions are optimized to minimize by-products and waste, improving cost-efficiency and environmental compliance.
Detailed Reaction Analysis
The compound’s preparation involves several key reaction types with associated reagents and conditions:
| Reaction Type | Common Reagents | Typical Conditions | Major Products/Intermediates |
|---|---|---|---|
| Alkylation | 2-fluorobenzene derivatives, amines | Catalysts, inert solvents | Intermediate amines with fluorophenyl group |
| Reduction | Lithium aluminum hydride, sodium borohydride | Anhydrous solvents, low temp | Secondary or tertiary amines |
| Oxidation | Potassium permanganate, chromium trioxide | Acidic or neutral aqueous media | Ketones or aldehydes from amine oxidation |
| Substitution | Sodium hydroxide, potassium carbonate | Polar aprotic solvents | Modified fluorophenyl derivatives |
| Salt Formation | Hydrochloric acid (HCl) | Alcoholic solvents, room temp | Hydrochloride salt crystals |
Representative Synthetic Procedure (Research-Based)
A typical laboratory synthesis may proceed as follows:
Formation of Intermediate: React 3-ethylpentan-1-amine with 2-fluorobenzene under catalytic conditions to form the amine intermediate.
Purification: Isolate the intermediate by extraction and purification techniques such as chromatography.
Salt Formation: Dissolve the purified amine in an organic solvent (e.g., isopropyl alcohol), add hydrochloric acid to precipitate the hydrochloride salt.
Crystallization: Stir the mixture at elevated temperatures (65–75°C) followed by cooling to induce crystallization of this compound.
Comparative Table of Preparation Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Type | Batch multi-step alkylation and reduction | Continuous flow alkylation and reduction |
| Catalysts | Transition metal catalysts, acid/base catalysts | Automated catalyst dosing systems |
| Solvents | DCM, methanol, isopropyl alcohol | Optimized solvent mixtures for scale |
| Purification | Chromatography, recrystallization | Fractional distillation, crystallization |
| Salt Formation | HCl in dioxane or alcohol | Controlled acidification with HCl |
| Yield | Moderate to high (60–85%) | High (85–95%) with process optimization |
| Quality Control | NMR, HPLC, melting point analysis | In-line spectroscopic monitoring |
Research Findings and Optimization Insights
Reaction Efficiency: Studies indicate that the choice of catalyst and solvent significantly impacts the alkylation step's yield and selectivity. For example, palladium on carbon under hydrogen atmosphere facilitates reductive amination effectively.
Purity Enhancement: Fractional distillation combined with recrystallization from ethyl acetate-water mixtures yields highly pure crystalline hydrochloride salt with controlled particle size distribution.
Process Scalability: Transitioning from batch to continuous flow reactors improves reaction control, safety, and throughput, enabling industrial-scale production.
Environmental Considerations: Use of greener solvents and minimizing hazardous reagents like chromium-based oxidants are areas of ongoing research.
Summary Table of Key Preparation Steps
| Step No. | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Alkylation of 2-fluorobenzene derivative | Catalyst, solvent, controlled temperature | Intermediate amine with fluorophenyl group |
| 2 | Purification of intermediate | Chromatography, distillation | Pure intermediate |
| 3 | Conversion to hydrochloride salt | HCl in isopropyl alcohol or dioxane, stirring | Crystalline hydrochloride salt |
| 4 | Final crystallization and isolation | Heating and cooling in ethyl acetate/water | High-purity crystalline product |
Chemical Reactions Analysis
Oxidation Reactions
The primary amine group undergoes oxidation under controlled conditions. Key findings include:
-
Potassium permanganate (KMnO₄) in acidic or neutral media oxidizes the amine to ketones or aldehydes, depending on reaction conditions.
-
Chromium trioxide (CrO₃) in aqueous sulfuric acid yields carboxylic acids as terminal products.
Example Reaction Pathway:
Reduction Reactions
Reductive transformations are critical for modifying the amine’s electronic properties:
-
Lithium aluminum hydride (LiAlH₄) reduces imine intermediates to secondary amines .
-
Catalytic hydrogenation (Pd/C, H₂) removes halogen substituents or saturates double bonds in derived products .
Industrial Application:
Reductive amination protocols optimize yield (>80%) using turbo Grignard reagents (e.g., i-PrMgCl·LiCl) .
Substitution Reactions
The fluorophenyl group participates in nucleophilic aromatic substitution (NAS):
-
Halogen exchange with bromine or iodine occurs under Friedel-Crafts conditions, replacing fluorine.
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Nitration with HNO₃/H₂SO₄ introduces nitro groups at the para-position relative to fluorine .
Key Consideration:
Reactivity is modulated by the electron-withdrawing fluorine atom, which activates the ring toward electrophilic attack .
N-Alkylation and Acylation
The amine group serves as a nucleophile in these reactions:
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Alkylation with alkyl halides (e.g., CH₃I) in basic media forms quaternary ammonium salts.
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Acylation with acid chlorides (e.g., acetyl chloride) yields amides under Schotten-Baumann conditions .
Synthetic Utility:
These reactions are pivotal for creating derivatives with enhanced pharmacokinetic properties .
Comparative Analysis of Reaction Types
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Oxidation | KMnO₄, CrO₃ | Ketones, carboxylic acids |
| Reduction | LiAlH₄, H₂/Pd-C | Secondary amines, saturated derivatives |
| Substitution | HNO₃/H₂SO₄, Br₂/FeBr₃ | Nitro-, bromo-substituted aromatics |
| N-Alkylation/Acylation | CH₃I, acetyl chloride/NaOH | Quaternary salts, amides |
Mechanistic Insights
Scientific Research Applications
Scientific Research Applications
The applications of 3-Ethyl-1-(2-fluorophenyl)pentan-1-amine hydrochloride span several domains:
Medicinal Chemistry
Research is ongoing to explore the therapeutic potential of this compound, particularly in drug development aimed at treating various medical conditions. Studies have indicated that it may interact with specific enzymes and receptors, leading to significant biological effects.
The compound has been investigated for its biological activity, particularly regarding its interaction with neurotransmitter systems. This includes modulation of enzyme activities and receptor affinities, which can influence metabolic pathways and signaling processes.
Material Science
In addition to its biological applications, this compound is utilized in material science for developing new materials and chemical processes. Its unique structural features allow it to serve as a building block for more complex molecules.
Case Studies and Research Findings
Several studies have documented the biological activity and potential therapeutic uses of this compound:
Case Study 1: Neurotransmitter Interaction
Research indicated that this compound could modulate neurotransmitter systems, potentially leading to applications in treating neurological disorders. The specifics of these interactions are still under investigation, but preliminary findings suggest a promising avenue for further exploration.
Case Study 2: Enzyme Modulation
Another study focused on the enzyme-modulating effects of this compound, revealing that it could significantly impact metabolic pathways related to drug metabolism. This finding underscores its potential utility in pharmacokinetics research.
Mechanism of Action
The mechanism of action of 3-Ethyl-1-(2-fluorophenyl)pentan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituted Phenyl Derivatives
3-Ethyl-1-(o-tolyl)pentan-1-amine Hydrochloride ()
- Molecular Formula : C₁₄H₂₄ClN
- Molecular Weight : 241.80 g/mol
- Key Differences : The 2-fluorophenyl group in the target compound is replaced with an o-tolyl (2-methylphenyl) group.
- This substitution may alter binding affinity in hydrophobic pockets of target receptors .
Prasugrel Hydrochloride ()
- Molecular Formula: C₂₀H₂₀FNO₃S·HCl
- Molecular Weight : 409.90 g/mol
- Key Differences: A structurally complex antiplatelet agent with a 2-fluorophenyl group, cyclopropane, and thienopyridine moieties.
- Implications : The additional rings and functional groups in prasugrel enable multi-target interactions, contrasting with the simpler structure of the target compound. This highlights the importance of auxiliary groups in pharmacological activity .
Heteroaromatic Derivatives
3-Ethyl-1-(thiophen-3-yl)pentan-1-amine Hydrochloride ()
- Molecular Formula : C₁₁H₂₀ClNS
- Molecular Weight : 233.80 g/mol
- Key Differences : The phenyl ring is replaced with a thiophene (sulfur-containing heterocycle).
- This could affect both receptor binding and oxidative degradation pathways .
Bicyclic and Polyfluorinated Analogs
3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-amine Hydrochloride (, SPC-a946)
- Molecular Formula : C₆H₁₁ClFN
- Molecular Weight : 151.61 g/mol
- Key Differences : Features a rigid bicyclo[1.1.1]pentane core with a fluoromethyl substituent.
- Reduced molecular weight may improve pharmacokinetic properties like clearance rates .
2-[3-(Pentafluoro-lambda⁶-sulfanyl)phenyl]ethan-1-amine Hydrochloride ()
- Molecular Formula : C₈H₁₁ClF₅NS
- Molecular Weight : 283.69 g/mol
- Key Differences : Incorporates a pentafluorosulfanyl (SF₅) group, a strong electron-withdrawing substituent.
- Implications : The SF₅ group significantly increases electronegativity and metabolic stability compared to single fluorine substituents, making it advantageous for prolonged drug action .
Data Table: Comparative Analysis of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent/Feature | Potential Pharmacological Impact |
|---|---|---|---|---|
| 3-Ethyl-1-(2-fluorophenyl)pentan-1-amine HCl | C₁₃H₁₉ClFN | 235.75 | 2-fluorophenyl | Balanced lipophilicity, moderate receptor affinity |
| 3-Ethyl-1-(o-tolyl)pentan-1-amine HCl | C₁₄H₂₄ClN | 241.80 | 2-methylphenyl | Enhanced lipophilicity, reduced solubility |
| Prasugrel HCl | C₂₀H₂₀FNO₃S·HCl | 409.90 | Multi-ring system, SF₅ | Antiplatelet activity, complex binding |
| 3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-amine HCl | C₆H₁₁ClFN | 151.61 | Bicyclic core | High selectivity, improved pharmacokinetics |
| 2-[3-(SF₅)phenyl]ethan-1-amine HCl | C₈H₁₁ClF₅NS | 283.69 | Pentafluorosulfanyl group | High metabolic stability, electronegativity |
Biological Activity
3-Ethyl-1-(2-fluorophenyl)pentan-1-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities and applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and comparative analyses with similar compounds.
Chemical Structure and Properties
The chemical structure of this compound features an ethyl group linked to a pentanamine backbone, with a fluorophenyl substituent. This unique structure contributes to its distinct biological properties.
The biological activity of this compound is primarily mediated through its interaction with various molecular targets, including:
- Enzymes : The compound can modulate enzyme activities, impacting metabolic pathways.
- Receptors : It exhibits affinity for specific receptors, influencing signaling pathways and biological responses.
The exact pathways involved depend on the specific biological system being studied. For instance, it may affect neurotransmitter systems or metabolic processes, leading to various pharmacological effects.
Structure-Activity Relationships (SAR)
Research indicates that modifications in the structure of 3-Ethyl-1-(2-fluorophenyl)pentan-1-amine can significantly impact its biological activity. For example, varying the position or nature of substituents on the phenyl ring can enhance receptor affinity or selectivity.
Comparative Analysis of Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(4-fluorophenyl)ethan-1-amine | Fluorophenyl group | Moderate affinity for neurotransmitter receptors |
| 3-Ethyl-1-(4-fluorophenyl)pentan-1-amine | Ethyl group with para-fluorophenyl | Enhanced metabolic stability |
| 1-(2-fluorophenyl)pentan-1-amine | Mono-substituted phenyl | Lower receptor affinity |
The unique combination of the ethyl and fluorophenyl groups in this compound contributes to its distinctive pharmacological profile .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity against various biological targets. For instance:
- Neurotransmitter Receptor Modulation : The compound has been shown to interact with dopamine and serotonin receptors, suggesting potential applications in treating mood disorders .
In Vivo Studies
In vivo studies are ongoing to evaluate the therapeutic potential of this compound. Early findings indicate promising results in animal models for conditions such as depression and anxiety disorders.
Applications in Medicine and Industry
The compound is being investigated for its potential therapeutic applications, particularly in:
- Neurology : As a candidate for treating neuropsychiatric disorders.
- Pharmacology : Its ability to modulate enzyme activities makes it a candidate for drug development aimed at metabolic diseases.
Additionally, its unique chemical properties make it valuable in industrial applications, particularly in the synthesis of more complex molecules .
Q & A
Q. What are the recommended synthetic routes for 3-ethyl-1-(2-fluorophenyl)pentan-1-amine hydrochloride, and how do yields vary under different conditions?
- Methodological Answer : A plausible route involves reductive amination of 2-fluorophenylacetone derivatives with ethylamine precursors. For example, analogous compounds (e.g., 1-(2-fluorophenyl)propan-1-amine hydrochloride) are synthesized via condensation of fluorinated benzaldehyde intermediates with amines, followed by hydrogenation . Optimization of solvent polarity (e.g., dichloromethane) and catalysts (e.g., sodium triacetoxyborohydride) can improve yields. Triethylamine is often used to neutralize HCl byproducts .
- Data Table :
| Method | Yield (%) | Purity (%) | Key Conditions | Reference |
|---|---|---|---|---|
| Reductive amination | 65–75 | ≥98 | DCM, NaBH(OAc)₃, RT, 24h | Adapted |
| Grignard addition | 50–60 | 95 | THF, Mg, NH₄Cl quench |
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use HPLC (C18 column, 0.1% TFA in water/acetonitrile) to assess purity (>98% recommended for pharmacological studies) . Confirm structure via ¹H/¹³C NMR (e.g., δ ~7.4–7.6 ppm for aromatic protons, δ ~2.8–3.1 ppm for ethylamine protons) and high-resolution mass spectrometry (HRMS) . UV-Vis spectroscopy (λmax ~255 nm) can corroborate π→π* transitions in the fluorophenyl group .
Q. What are the stability and storage requirements for this compound?
- Methodological Answer : Store at -20°C in airtight, light-resistant containers under inert gas (N₂/Ar). Stability ≥5 years is typical for similar hydrochlorides when protected from moisture and thermal fluctuations . Monitor degradation via periodic TLC or HPLC; hydrolytic cleavage of the amine group may occur under acidic/alkaline conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in receptor binding data for fluorophenyl-substituted amines?
- Methodological Answer : Discrepancies in affinity (e.g., µ-opioid vs. σ-receptor binding) may arise from stereochemical variations or fluorophenyl conformational flexibility. Use radioligand displacement assays (³H-DAMGO for µ-opioid, ³H-DTG for σ) with enantiomerically pure samples. Molecular docking studies (e.g., AutoDock Vina) can model fluorophenyl interactions with receptor hydrophobic pockets .
Q. What experimental strategies are effective for studying metabolic pathways of this compound?
- Methodological Answer : Use LC-MS/MS with hepatocyte incubation (e.g., human liver microsomes) to identify Phase I (oxidation, N-dealkylation) and Phase II (glucuronidation) metabolites. Isotope labeling (e.g., ¹⁴C at the ethyl group) tracks metabolic fate. For fluorophenyl stability, monitor defluorination via ¹⁹F NMR .
Q. How can researchers address conflicting solubility data in polar vs. nonpolar solvents?
- Methodological Answer : Solubility discrepancies (e.g., high in DMSO vs. low in water) stem from the hydrochloride salt’s ionic character. Use shake-flask method with UV detection to quantify solubility. Add co-solvents (e.g., 10% PEG-400) to enhance aqueous solubility for in vitro assays .
Data Contradictions and Validation
Q. Why do purity assays (HPLC vs. NMR) sometimes yield conflicting results?
- Methodological Answer : HPLC detects UV-active impurities, while NMR identifies structural deviations (e.g., rotamers, stereoisomers). Cross-validate with elemental analysis (C, H, N, Cl) and ion chromatography for chloride content. For example, a 95% HPLC-pure sample may show 97% purity via NMR if non-UV-active byproducts exist .
Safety and Compliance
Q. What safety protocols are critical during synthesis and handling?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
